Divergent Human Lipid Mediator Profile: DPA vs. EPA Supplementation
In a double-blind crossover human trial, 7-day supplementation with pure n-3 DPA uniquely increased plasma levels of the SPM resolvin D5n-3 DPA (RvD5n-3 DPA) and maresin-1 (MaR-1). In contrast, EPA supplementation had no effect on any DPA or DHA-derived mediators but markedly elevated monohydroxy-eicosapentaenoic acids (HEPEs), including the E-series resolvin precursor 18-HEPE [1]. The study explicitly states these dietary n-3 fatty acids have 'highly divergent effects on human lipid mediator profile, with no overlap in PUFA metabolites formed' [1].
| Evidence Dimension | Plasma lipid mediator profile modulation |
|---|---|
| Target Compound Data | n-3 DPA (1g/day, 7d) increased RvD5n-3 DPA and MaR-1 |
| Comparator Or Baseline | EPA (1g/day, 7d) increased HEPEs and 18-HEPE; no effect on DPA or DHA-derived mediators |
| Quantified Difference | Zero overlap in PUFA metabolites formed; divergent and non-overlapping profiles |
| Conditions | Double-blind crossover human trial; 7-day supplementation with pure n-3 DPA vs. n-3 EPA vs. placebo (olive oil); LC-MS/MS lipidomic analysis |
Why This Matters
This evidence proves that DPA is not a mere precursor or storage form; it generates a distinct set of bioactive lipid mediators, necessitating its use as a specific reagent for studies on resolvin D5 and maresin-1 pathways.
- [1] Markworth JF, Kaur G, Miller EG, Larsen AE, Sinclair AJ, Maddipati KR, Cameron-Smith D. Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid. FASEB J. 2016;30(11):3714-3725. View Source
